molecular formula C22H16N2O3 B2362979 2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine CAS No. 332103-86-3

2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine

Cat. No.: B2362979
CAS No.: 332103-86-3
M. Wt: 356.381
InChI Key: UXBBRNVUCSAOLQ-UHFFFAOYSA-N
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Description

2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Pyridine ring formation: The pyridine ring can be synthesized through condensation reactions involving appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methyl group on the furan ring.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-furan-2-yl)-4-phenyl-pyridine: Lacks the nitro group, which may affect its reactivity and applications.

    2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-pyridine: Lacks the phenyl group on the pyridine ring, which may influence its chemical properties.

Uniqueness

The presence of both the nitro group and the phenyl group on the pyridine ring, along with the furan ring, makes 2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine unique

Properties

IUPAC Name

2-(5-methylfuran-2-yl)-4-(3-nitrophenyl)-6-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-15-10-11-22(27-15)21-14-18(17-8-5-9-19(12-17)24(25)26)13-20(23-21)16-6-3-2-4-7-16/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBBRNVUCSAOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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